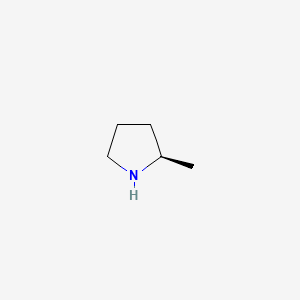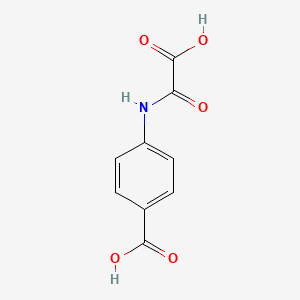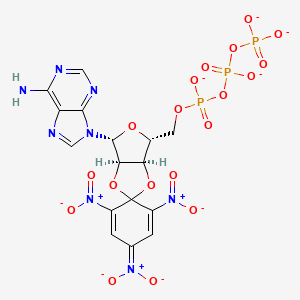
(R)-2-Methylpyrrolidine
Descripción general
Descripción
®-2-Methylpyrrolidine is a chiral amine with the molecular formula C5H11N. It is a five-membered heterocyclic compound containing a nitrogen atom and a methyl group attached to the second carbon atom. This compound is of significant interest due to its applications in asymmetric synthesis and as a building block in pharmaceutical chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: ®-2-Methylpyrrolidine can be synthesized through several methods. One common approach involves the asymmetric hydrogenation of 2-methylpyrroline using a chiral catalyst. Another method includes the enantioselective reduction of 2-methylpyrrolidinone. The reaction conditions typically involve the use of hydrogen gas and a chiral rhodium or ruthenium catalyst under high pressure and moderate temperatures.
Industrial Production Methods: In industrial settings, ®-2-Methylpyrrolidine is often produced through the catalytic hydrogenation of 2-methylpyrroline. The process involves the use of a chiral catalyst to ensure the production of the desired enantiomer. The reaction is carried out in a high-pressure reactor with hydrogen gas, and the product is purified through distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions: ®-2-Methylpyrrolidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-methylpyrrolidinone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form 2-methylpyrrolidine derivatives using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, acyl halides, and other electrophiles.
Major Products Formed:
Oxidation: 2-Methylpyrrolidinone.
Reduction: Various 2-methylpyrrolidine derivatives.
Substitution: N-substituted 2-methylpyrrolidine compounds.
Aplicaciones Científicas De Investigación
®-2-Methylpyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. It is also employed in the preparation of chiral ligands and catalysts.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: ®-2-Methylpyrrolidine derivatives are investigated for their potential therapeutic properties, including as intermediates in the synthesis of drugs targeting neurological disorders.
Industry: It is used in the production of fine chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of ®-2-Methylpyrrolidine involves its interaction with various molecular targets. As a chiral amine, it can form hydrogen bonds and ionic interactions with biological molecules. In asymmetric synthesis, it acts as a chiral auxiliary, influencing the stereochemistry of the reaction products. The compound’s effects are mediated through its ability to interact with enzymes, receptors, and other proteins, modulating their activity and function.
Comparación Con Compuestos Similares
(S)-2-Methylpyrrolidine: The enantiomer of ®-2-Methylpyrrolidine, with similar chemical properties but different biological activities.
2-Methylpyrrolidine: The racemic mixture of ®- and (S)-2-Methylpyrrolidine.
Pyrrolidine: The parent compound without the methyl group.
Uniqueness: ®-2-Methylpyrrolidine is unique due to its chiral nature, which makes it valuable in asymmetric synthesis. Its specific stereochemistry allows for the selective production of enantiomerically pure compounds, which is crucial in pharmaceutical applications where the biological activity of enantiomers can differ significantly.
Propiedades
IUPAC Name |
(2R)-2-methylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N/c1-5-3-2-4-6-5/h5-6H,2-4H2,1H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHPCLZJAFCTIK-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30348927 | |
| Record name | (R)-2-METHYLPYRROLIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41720-98-3 | |
| Record name | (2R)-2-Methylpyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41720-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-2-METHYLPYRROLIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N'-[2-(cyclohexylamino)-2-oxoethyl]-N-(5-methyl-3-isoxazolyl)-N'-phenylpentanediamide](/img/structure/B1222880.png)

![2-[[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]thio]-3-ethyl-4-quinazolinone](/img/structure/B1222883.png)
![2-[(5,6-dimethyl-4-oxo-3-phenyl-2-thieno[2,3-d]pyrimidinyl)thio]-N-(2-furanylmethyl)acetamide](/img/structure/B1222884.png)
![6-ethyl-6-methyl-5,8-dihydro-1H-thiopyrano[2,3]thieno[2,4-b]pyrimidine-2,4-dione](/img/structure/B1222886.png)
![N-cyclopentyl-2-[[1-(2-methoxyphenyl)-5-tetrazolyl]thio]acetamide](/img/structure/B1222889.png)
